

# In-Depth Technical Guide: Tert-butyl (pyridin-3-ylmethyl)carbamate

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *tert*-Butyl (pyridin-3-ylmethyl)carbamate

Cat. No.: B012255

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of **tert-butyl (pyridin-3-ylmethyl)carbamate**, a key building block in medicinal chemistry and drug development. The document details its physicochemical properties, synthesis protocols, and significant applications, with a focus on its role as a versatile intermediate. All quantitative data is presented in structured tables for clarity, and key experimental workflows are illustrated using logical diagrams.

## Introduction

**Tert-butyl (pyridin-3-ylmethyl)carbamate**, also known as N-Boc-3-(aminomethyl)pyridine, is a heterocyclic organic compound that plays a crucial role in the synthesis of a wide array of pharmaceutical agents.<sup>[1]</sup> Its structure incorporates a pyridine ring, a common motif in drug molecules, and a carbamate group with a *tert*-butoxycarbonyl (Boc) protecting group. This bifunctional nature allows for selective chemical modifications, making it an invaluable tool for medicinal chemists. The carbamate functional group is a key structural element in many approved therapeutic agents due to its chemical and proteolytic stability, as well as its ability to permeate cell membranes.<sup>[2][3]</sup> This guide will delve into the essential technical aspects of this compound, providing researchers and drug development professionals with the necessary information for its effective utilization.

## Physicochemical Properties

A thorough understanding of the physicochemical properties of **tert-butyl (pyridin-3-ylmethyl)carbamate** is fundamental for its application in synthesis and drug design. The key quantitative data for this compound are summarized in the table below.

| Property          | Value                                                         | Source                  |
|-------------------|---------------------------------------------------------------|-------------------------|
| Molecular Formula | C <sub>11</sub> H <sub>16</sub> N <sub>2</sub> O <sub>2</sub> | PubChem[1]              |
| Molecular Weight  | 208.26 g/mol                                                  | PubChem[1]              |
| IUPAC Name        | tert-butyl N-(pyridin-3-ylmethyl)carbamate                    | PubChem[1]              |
| CAS Number        | 102297-41-6                                                   | PubChem[1]              |
| Appearance        | Solid                                                         | Home Sunshine Pharma[4] |
| Melting Point     | 116-120 °C                                                    | Pharmacy Research[5]    |
| Boiling Point     | 252.743 °C at 760 mmHg                                        | Pharmacy Research[5]    |
| Density           | 1.131 g/cm <sup>3</sup>                                       | Pharmacy Research[5]    |
| Flash Point       | 106.7 °C                                                      | Pharmacy Research[5]    |

## Synthesis and Experimental Protocols

The synthesis of **tert-butyl (pyridin-3-ylmethyl)carbamate** and related carbamates can be achieved through various established chemical routes. The Boc protecting group is typically introduced to the primary amine of 3-(aminomethyl)pyridine.

## General Carbamate Synthesis

A common method for the synthesis of tert-butyl carbamates involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide. This reaction proceeds through an acyl azide intermediate, which undergoes a Curtius rearrangement to form an isocyanate. The isocyanate is then trapped to yield the desired carbamate.[6][7]

## Illustrative Experimental Workflow: Boc Protection of an Amine

The following diagram illustrates a generalized workflow for the Boc protection of a primary amine, a fundamental step in the synthesis of compounds like **tert-butyl (pyridin-3-ylmethyl)carbamate**.



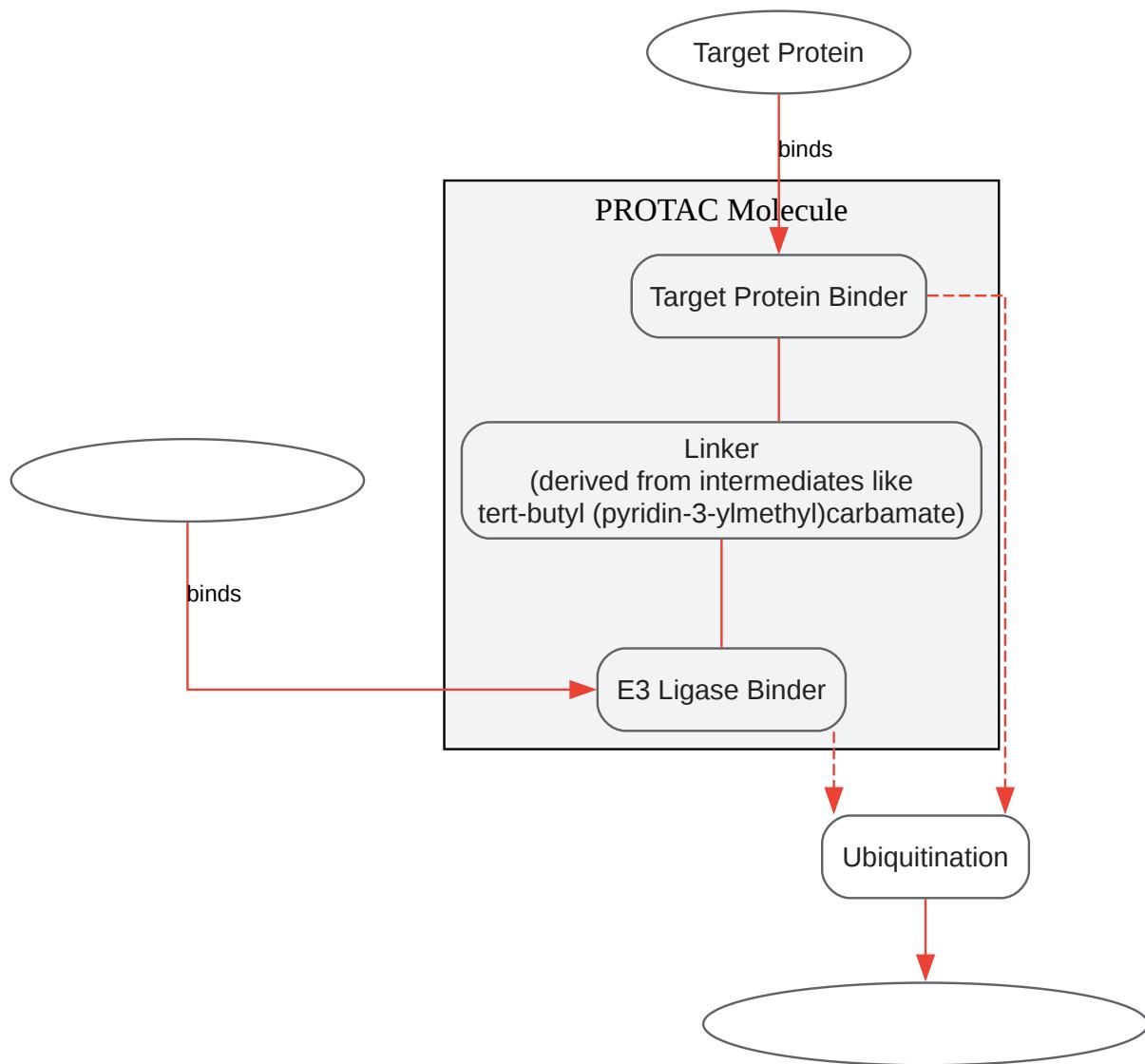
[Click to download full resolution via product page](#)

Boc Protection Workflow

## Applications in Drug Development

The unique structural features of **tert-butyl (pyridin-3-ylmethyl)carbamate** make it a valuable intermediate in the synthesis of various pharmaceutical compounds. The carbamate group can act as a stable linker or a protecting group that can be selectively removed under acidic conditions.

## Role as a Building Block


This compound serves as a critical building block in the synthesis of more complex molecules. The pyridine nitrogen can be quaternized or otherwise modified, while the Boc-protected amine provides a masked reactive site for subsequent coupling reactions after deprotection. This strategy is frequently employed in the construction of enzyme inhibitors and receptor antagonists. For instance, related carbamate structures are pivotal intermediates in the synthesis of orexin receptor antagonists and IRAK4 inhibitors.<sup>[8]</sup>

## Use in Linker Chemistry for Targeted Therapeutics

In modern drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs), bifunctional molecules like **tert-butyl (pyridin-3-ylmethyl)carbamate** are essential.<sup>[9]</sup> PROTACs are designed to recruit a target protein to an E3 ubiquitin ligase, leading to the degradation of the target. The linker connecting the target-binding moiety and the E3

ligase ligand is a critical determinant of a PROTAC's efficacy. The flexible alkyl chain and the protected amine of **tert-butyl (pyridin-3-ylmethyl)carbamate** make it an ideal component for constructing these linkers.

The following diagram illustrates the logical relationship in the design of a PROTAC.



[Click to download full resolution via product page](#)

PROTAC Mechanism of Action

## Conclusion

**Tert-butyl (pyridin-3-ylmethyl)carbamate** is a compound of significant interest to the pharmaceutical and medicinal chemistry sectors. Its well-defined physicochemical properties, coupled with its synthetic versatility, establish it as a cornerstone intermediate for the development of novel therapeutics. The strategic use of its protected amine functionality allows for the controlled and sequential assembly of complex molecular architectures, a critical aspect in modern drug design, particularly in the burgeoning field of targeted protein degradation. This guide has provided a foundational understanding of its properties, synthesis, and applications, intended to support and facilitate further research and development efforts.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. tert-Butyl (pyridin-3-ylmethyl)carbamate | C11H16N2O2 | CID 13948280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Tert-butyl Pyridin-3-ylcarbamate CAS 56700-70-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 5. alfa-labotrial.com [alfa-labotrial.com]
- 6. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]
- 7. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: Tert-butyl (pyridin-3-ylmethyl)carbamate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b012255#tert-butyl-pyridin-3-ylmethyl-carbamate-molecular-weight>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)